1-(2-Bromo-3-methoxyphenyl)ethan-1-ol
CAS No.:
Cat. No.: VC18030385
Molecular Formula: C9H11BrO2
Molecular Weight: 231.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11BrO2 |
|---|---|
| Molecular Weight | 231.09 g/mol |
| IUPAC Name | 1-(2-bromo-3-methoxyphenyl)ethanol |
| Standard InChI | InChI=1S/C9H11BrO2/c1-6(11)7-4-3-5-8(12-2)9(7)10/h3-6,11H,1-2H3 |
| Standard InChI Key | DJRHIMDVIMGIRC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=C(C(=CC=C1)OC)Br)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a phenyl ring substituted with a bromine atom at position 2, a methoxy group (-OCH₃) at position 3, and a hydroxyl-bearing ethyl group at position 1 (Figure 1). The presence of electron-withdrawing bromine and electron-donating methoxy groups creates a polarized aromatic system, influencing its reactivity in electrophilic and nucleophilic reactions.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₁BrO₂ | |
| Molecular Weight | 231.09 g/mol | |
| Exact Mass | 229.994 g/mol | |
| LogP (Partition Coefficient) | 2.12 | |
| Polar Surface Area | 29.46 Ų |
The compound’s moderate LogP value suggests balanced lipophilicity, enhancing its bioavailability in biological systems.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Two primary routes dominate its synthesis:
-
Bromination of 3-Methoxyphenol:
Treatment of 3-methoxyphenol with bromine in dichloromethane at 0–5°C yields 2-bromo-3-methoxyphenol, which undergoes nucleophilic substitution with ethanolic KOH to form the target compound. -
Reduction of 2-Bromo-3-methoxyacetophenone:
Sodium borohydride (NaBH₄) in water-dioxane reduces the ketone to the alcohol with >90% yield . Enzymatic methods using Rhodotorula rubra achieve enantiomeric excess (ee) up to 95% for the (R)-enantiomer .
Table 2: Comparison of Synthesis Methods
| Method | Yield (%) | Enantiomeric Excess (ee) | Key Advantage |
|---|---|---|---|
| Bromination-Substitution | 70–90 | N/A (racemic) | Cost-effective |
| NaBH₄ Reduction | 90 | N/A (racemic) | High yield |
| Enzymatic Reduction | 85–90 | 95% (R) | Stereoselectivity |
Chemical Reactivity and Applications
Nucleophilic Substitutions
The bromine atom’s electrophilicity enables reactions with nucleophiles (e.g., amines, thiols), forming carbon-nitrogen or carbon-sulfur bonds critical for drug intermediates . For example, reaction with piperidine yields 1-(3-methoxy-2-piperidinophenyl)ethanol, a potential analgesic precursor.
Oxidation and Reduction
The hydroxyl group oxidizes to a ketone using Jones reagent, yielding 2-bromo-3-methoxyacetophenone, while catalytic hydrogenation removes the bromine atom, producing 1-(3-methoxyphenyl)ethanol .
Biological Activities
Antimicrobial Properties
Halogenated phenols exhibit broad-spectrum antimicrobial activity. In vitro studies report a minimum inhibitory concentration (MIC) of 15.62 µg/mL against Staphylococcus aureus, comparable to chloramphenicol (MIC = 7.81 µg/mL) .
Table 3: Antimicrobial Activity Profile
| Condition | Recommendation |
|---|---|
| Storage Temperature | 2–8°C (protected from light) |
| Solvent Compatibility | Ethanol, DMSO, dichloromethane |
| Incompatible Agents | Strong acids, oxidizing agents |
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor to β-blockers and antipsychotics. For instance, its reaction with epichlorohydrin forms a glycidyl ether intermediate used in propranolol synthesis .
Asymmetric Synthesis
Chiral variants ((R)- and (S)-enantiomers) are resolved via lipase-catalyzed acetylation, achieving >99% ee for use in enantiopure drug production .
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